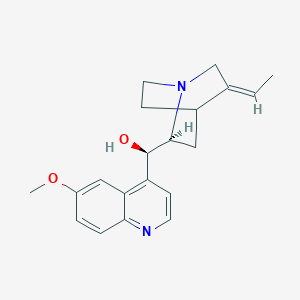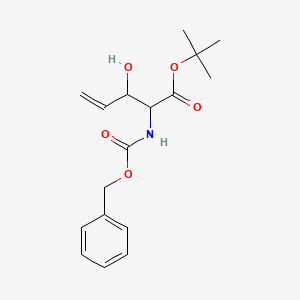
(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate is an organic compound with a complex structure that includes a tert-butyl group, a benzyloxycarbonyl group, and a hydroxypent-4-enoate moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate typically involves multiple steps, including protection and deprotection of functional groups, as well as specific reaction conditions to ensure the desired stereochemistry. One common synthetic route involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Formation of the ester: The hydroxypent-4-enoate moiety is introduced through esterification reactions.
Introduction of the tert-butyl group: The tert-butyl group is added using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols from esters.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
(2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The benzyloxycarbonyl group can interact with active sites of enzymes, while the hydroxypent-4-enoate moiety may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid: Similar structure but with a different ester moiety.
Nα- [ (2S)-2- { [ (S)- [ (1S)-1- { [ (Benzyloxy)carbonyl]amino}-2-phenylethyl] (hydroxy)phosphoryl]methyl}-5-phenylpentanoyl]-L-tryptophanamide: Contains a benzyloxycarbonyl group but with different amino acid derivatives.
Properties
Molecular Formula |
C17H23NO5 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-2-(phenylmethoxycarbonylamino)pent-4-enoate |
InChI |
InChI=1S/C17H23NO5/c1-5-13(19)14(15(20)23-17(2,3)4)18-16(21)22-11-12-9-7-6-8-10-12/h5-10,13-14,19H,1,11H2,2-4H3,(H,18,21) |
InChI Key |
XPTOJOULRMEPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C=C)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide](/img/structure/B13413141.png)
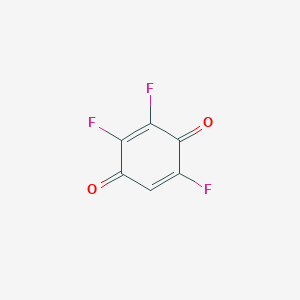
![(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)](/img/structure/B13413149.png)

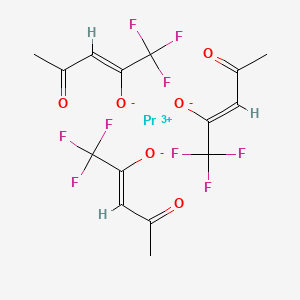

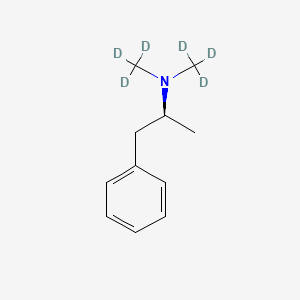
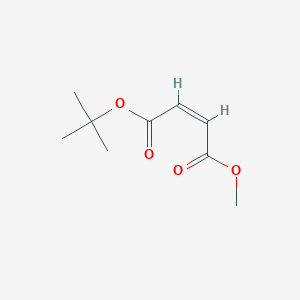
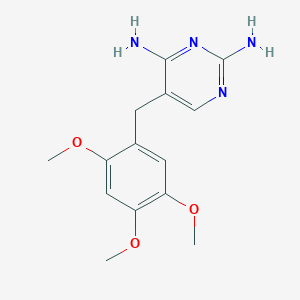
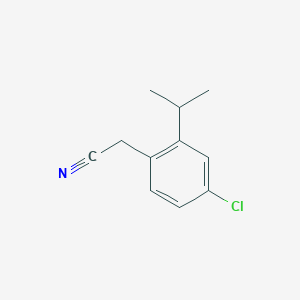
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)

